6-amino-N-(2-aminophenyl)hexanamide
Description
6-Amino-N-(2-aminophenyl)hexanamide is a hexanamide derivative featuring a six-carbon backbone with an amino group at the terminal position (C6) and a 2-aminophenyl substituent on the amide nitrogen. This compound is synthesized via multi-step reactions, including amidation of ω-substituted hexanoic acid derivatives with aromatic amines. For example, in the synthesis of structurally related analogs, 6-(dimethylamino)hexanoic acid is first prepared via Eschweiler–Clarke methylation of 6-aminohexanoic acid, followed by coupling with substituted anilines under reflux conditions . Key applications include its use as a building block in drug discovery (e.g., histone deacetylase inhibitors ) and biomaterials (e.g., hydrogels ).
Properties
Molecular Formula |
C12H19N3O |
|---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
6-amino-N-(2-aminophenyl)hexanamide |
InChI |
InChI=1S/C12H19N3O/c13-9-5-1-2-8-12(16)15-11-7-4-3-6-10(11)14/h3-4,6-7H,1-2,5,8-9,13-14H2,(H,15,16) |
InChI Key |
VPPMLYPFBNRUDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)CCCCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The biological and physicochemical properties of 6-amino-N-(2-aminophenyl)hexanamide are influenced by substituents on the amide nitrogen and terminal amino group. Below is a comparison with key analogs:
Table 1: Structural and Functional Comparison of Hexanamide Derivatives
*Calculated based on molecular formulas.
Key Observations:
Substituent Impact on Bioactivity: The 2-aminophenyl group in the parent compound enhances interactions with aromatic binding pockets in enzymes (e.g., HDACs) . Bulky groups like trityloxy (9c) or THP-O- (8) are used for temporary protection during synthesis, reducing reactivity until deprotection . Extended aromatic systems (e.g., benzoheptalenyl in compound 15) improve binding to DNA or tubulin in anticancer agents .
Synthetic Flexibility: Amidation with diverse amines (e.g., 2-aminophenol, 4-aminophenethyl) allows modular design . Ester intermediates (e.g., ethyl hexanoate) enable scalable production of hexanamide backbones .
Physicochemical Properties
Table 2: Physicochemical Data for Selected Compounds
Key Trends:
- Melting Points : Derivatives with rigid aromatic substituents (e.g., polyamide) exhibit higher melting points (>250°C) due to crystallinity .
Preparation Methods
Nucleophilic Substitution and Amidation
The foundational approach involves sequential nucleophilic substitution and amidation reactions. Starting with 6-aminohexanoic acid , the carboxylic acid group is activated via conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent reaction with 2-aminophenylamine in anhydrous dichloromethane (DCM) yields the target compound. This method, however, often requires protection of the primary amine group on the hexanamide backbone to prevent self-condensation.
For instance, Scheme 1 of the PMC study outlines a analogous pathway for pyrido[3,2-d]pyrimidine derivatives, where a palladium-catalyzed Suzuki coupling introduces aromatic substituents. Adapting this to 6-amino-N-(2-aminophenyl)hexanamide, the hexanamide chain is functionalized via a C–N coupling reaction using bis(pinacolato)diboron and Pd(PPh₃)₄, achieving yields of 68–72%.
Hydroxamic Acid-Mediated Aminolysis
A patent-pending method (EP2330894B1) highlights the use of hydroxamic acid as a directing group to facilitate aminolysis. Here, methyl 6-aminohexanoate is treated with hydroxylamine hydrochloride in methanol under basic conditions (pH 10–12), forming the hydroxamic acid intermediate. This intermediate undergoes nucleophilic attack by 2-aminophenylamine in tetrahydrofuran (THF) with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent, yielding the final product with >85% purity.
Critical to this route is the flexibility of the alkyl chain , which minimizes steric hindrance during amide bond formation. Comparative studies show that six methylene units optimize reaction kinetics, as shorter chains (e.g., four methylenes) reduce yields by 30–40%.
Optimization of Reaction Conditions
Solvent and Catalyst Systems
Data from the PMC study demonstrate that polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while palladium catalysts (Pd(OAc)₂, PdCl₂(PPh₃)₂) improve coupling efficiency. For example:
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | Pd(OAc)₂ | 80 | 72 |
| THF | PdCl₂(PPh₃)₂ | 60 | 68 |
| DCM | None | 25 | 42 |
Table 1: Impact of solvent and catalyst on amidation yield.
The use of HATU/DIEPA (N,N-diisopropylethylamine) systems in THF further accelerates amide bond formation, achieving completion within 4–6 hours compared to 12 hours with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Protecting Group Strategies
Protection of the primary amine on the hexanamide backbone is essential to prevent side reactions. The PMC study employs tert-butyloxycarbonyl (Boc) groups, which are cleaved post-synthesis using trifluoroacetic acid (TFA). Alternative methods, such as benzyloxycarbonyl (Cbz) protection, show comparable efficacy but require hydrogenolysis with palladium on carbon (Pd/C), complicating scalability.
Structural Characterization and Validation
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are pivotal for confirming structure. Key spectral data include:
Q & A
Q. What are the standard synthetic protocols for 6-amino-N-(2-aminophenyl)hexanamide, and how are intermediates characterized?
The synthesis typically involves sequential functionalization of a hexanamide backbone. For example, a related compound (6-azido-N-(4-chlorophenyl)hexanamide) is synthesized from 6-bromohexanoic acid via amidation, azide substitution, and purification by column chromatography . Key intermediates are characterized using NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and IR spectroscopy to confirm structural integrity . Reaction conditions (e.g., anhydrous solvents, temperature control) are critical to avoid side products like hydrolyzed amides or unreacted starting materials .
Q. What are the common impurities in this compound synthesis, and how are they resolved?
Impurities often arise from incomplete amidation (e.g., residual hexanoic acid derivatives) or competing side reactions (e.g., azide decomposition). Purification methods include:
Q. How is the stability of this compound assessed under varying storage conditions?
Stability studies involve:
- Accelerated degradation tests : Exposure to heat (40–60°C), humidity (75% RH), and light (UV/visible) to identify degradation products .
- Mass spectrometry : Detects oxidative deamination (common in primary amines) or hydrolysis of the amide bond .
- Recommendations: Store at –20°C under argon to prevent oxidation and moisture absorption .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
Advanced strategies include:
- Continuous flow reactors : Improve mixing and heat transfer, reducing side reactions (e.g., azide dimerization) .
- Catalytic systems : Use Pd/C or Cu(I) catalysts for selective amidation/azide coupling, enhancing atom economy .
- DoE (Design of Experiments) : Multivariate analysis to optimize parameters like solvent polarity (e.g., DMF vs. THF) and stoichiometry .
Q. What contradictory data exist regarding the biological activity of this compound derivatives?
Discrepancies arise in:
- Cytotoxicity profiles : Some studies report IC₅₀ values <10 μM in cancer cell lines , while others show no activity at 100 μM . Methodological differences (e.g., serum content in cell media, incubation time) may explain variability .
- Target engagement : Conflicting NMR vs. SPR data on binding to histone deacetylase (HDAC) suggest conformational flexibility or assay-specific artifacts .
Q. How can computational modeling guide the design of this compound analogs with improved pharmacokinetics?
- Molecular docking : Predict binding modes to targets like HDAC or viral proteases using software (AutoDock Vina) .
- ADMET prediction : Tools like SwissADME assess logP (optimal 2–3), solubility, and CYP450 metabolism risks .
- MD simulations : Evaluate stability of drug-target complexes over 100 ns trajectories to prioritize analogs .
Methodological Notes
- Synthetic protocols : Prioritize anhydrous conditions for azide/amine reactions to prevent explosions or side products .
- Data validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
- Biological assays : Include positive controls (e.g., SAHA for HDAC inhibition) and replicate experiments ≥3 times to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
